REACTION_CXSMILES
|
Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].N1C=[CH:15][N:14]=[N:13]1.[C:17](#[N:19])C>>[N:14]1([CH:2]([CH3:11])[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:4])[CH:15]=[N:19][CH:17]=[N:13]1
|
Name
|
|
Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
414 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at the boil for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, the mixture is evaporated down in vacuo
|
Type
|
WASH
|
Details
|
750 ml of water, and the organic phase is washed with several 500 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
After the solvent has been distilled off
|
Type
|
DISTILLATION
|
Details
|
the remaining residue is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C(C(=O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |